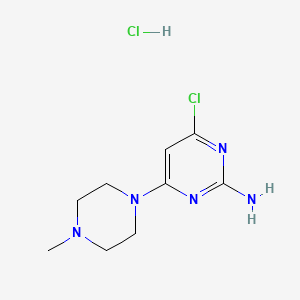
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of pyrimidine and piperazine, and it is often used in scientific research due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidin-2-amine
- This compound hydrate
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
These compounds share similar chemical structures but may differ in their specific functional groups or physical properties. The uniqueness of this compound lies in its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H15Cl2N5 |
|---|---|
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H |
Clé InChI |
ANNGRMPYRQRFDK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


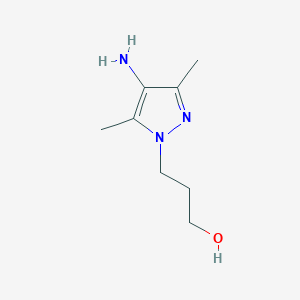
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
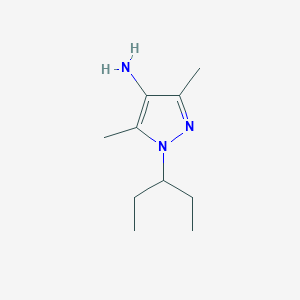
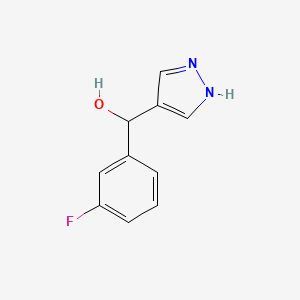
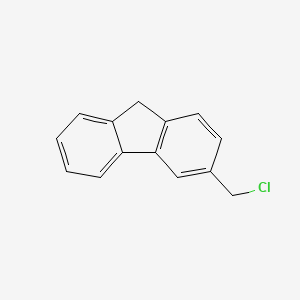
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)

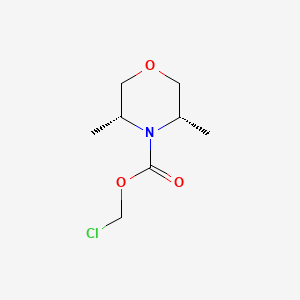
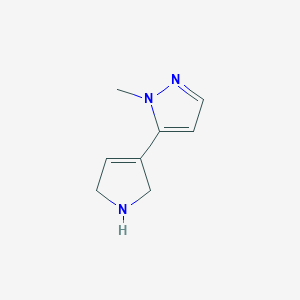
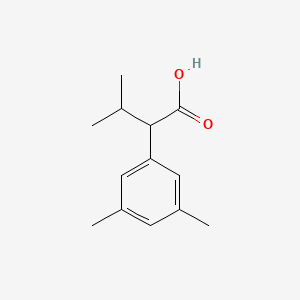

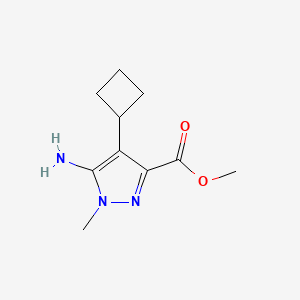
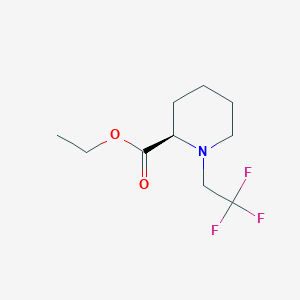
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
